molecular formula C8H9BrN2O B12049491 4-amino-3-bromo-N-methylbenzamide CAS No. 874774-28-4

4-amino-3-bromo-N-methylbenzamide

Cat. No.: B12049491
CAS No.: 874774-28-4
M. Wt: 229.07 g/mol
InChI Key: DHSFXBYRZVYDHE-UHFFFAOYSA-N
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Description

4-amino-3-bromo-N-methylbenzamide is an organic compound with a molecular formula of C8H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the 4-position, a bromine atom at the 3-position, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-bromo-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, N-methylbenzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-bromo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: Ammonia or primary amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of nitrobenzamides.

    Reduction: Formation of aminobenzamides.

Scientific Research Applications

4-amino-3-bromo-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-3-bromo-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-methylbenzamide: Lacks the bromine atom at the 3-position.

    3-bromo-N-methylbenzamide: Lacks the amino group at the 4-position.

    4-bromo-N-methylbenzamide: Lacks the amino group at the 4-position.

Uniqueness

4-amino-3-bromo-N-methylbenzamide is unique due to the presence of both the amino and bromine substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-amino-3-bromo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSFXBYRZVYDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299901
Record name 4-Amino-3-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-28-4
Record name 4-Amino-3-bromo-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874774-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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